molecular formula C7H9ClN2O B1358794 2-Chloro-6-isopropoxypyrazine CAS No. 1016698-79-5

2-Chloro-6-isopropoxypyrazine

Cat. No.: B1358794
CAS No.: 1016698-79-5
M. Wt: 172.61 g/mol
InChI Key: JQXBZEQRXQPLOC-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropoxypyrazine is a heterocyclic aromatic compound with the molecular formula C7H9ClN2O. It is characterized by a six-membered ring containing two nitrogen atoms and one chlorine atom, with an isopropoxy group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropoxypyrazine typically involves the reaction of 2,6-dichloropyrazine with isopropanol. The reaction is carried out under reflux conditions, with the presence of a base such as potassium carbonate to facilitate the substitution of the chlorine atom with the isopropoxy group .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-isopropoxypyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

  • Substituted pyrazines with various functional groups.
  • Oxidized derivatives with carbonyl functionalities.
  • Reduced pyrazine derivatives with enhanced reactivity.

Scientific Research Applications

    Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and isopropoxy groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

    2-Chloro-6-methoxypyrazine: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Chloro-6-ethoxypyrazine: Contains an ethoxy group, differing in the length of the alkyl chain.

    2-Chloro-6-propoxy-pyrazine: Similar but with a propoxy group.

Uniqueness: 2-Chloro-6-isopropoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropoxy group provides a balance between hydrophobicity and steric hindrance, influencing its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-chloro-6-propan-2-yloxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXBZEQRXQPLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640716
Record name 2-Chloro-6-[(propan-2-yl)oxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016698-79-5
Record name 2-Chloro-6-[(propan-2-yl)oxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(propan-2-yloxy)pyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2-propanol (2.26 mL, 31.99 mmol) in dry THF (40 mL) was added 60% NaH (960 mg, 39.90 mmol) at 0° C. and the reaction was stirred for 15 min. To the mixture at 0° C. was added 2,6-dichloropyrazine (4 g, 26.66 mmol, Aldrich) and the reaction was stirred for 2 h at RT. The reaction was quenched with ice cold H2O (20 mL) and extracted with EtOAc. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated. The residue was purified with silica gel column chromatography (eluent: 100% petroleum ether) to afford 2-chloro-6-isopropoxypyrazine (4.0 g, 86%) as an off brown liquid. MS (ESI, pos. ion) m/z: 173.0 (M+1); 1H NMR (400 MHz, CDCl3): δ 8.28 (s, 1H), 8.14 (s, 1H), 5.31-5.25 (m, 1H), 1.37-1.36 (m, 6H).
Quantity
2.26 mL
Type
reactant
Reaction Step One
Name
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of IPA (50.0 g, 0.369 mol) in 500 mL of THF slowly was added 60% NaH (27.0 g, 0.671 mol) at RT under N2 atmosphere and stirred at RT for 20 min. Then the reaction mixture was slowly treated with 2,6-dichloropyrazine (50 g, 0.336 mol) at RT and stirred at RT for 1 h. The resulting mixture was poured into ice water and extracted with EtOAc. The organic layer was separated, dried over anhydrous Na2SO4, and concentrated to afford crude 2-chloro-6-isopropoxypyrazine (53 g) as pale brown liquid. This material was used further step without purification. MS (ESI, m/z): 173 (M+1).
Name
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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